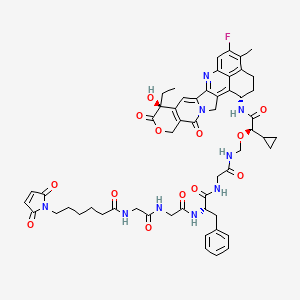

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H60FN9O13 |

|---|---|

Molecular Weight |

1074.1 g/mol |

IUPAC Name |

N-[2-[[2-[[(2S)-1-[[2-[[(1R)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1 |

InChI Key |

WKCCHLIWLNJSMH-ZDPDOTMZSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

A Novel Drug-Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a sophisticated drug-linker component of the antibody-drug conjugate (ADC) SHR-A1811. This document details its chemical properties, mechanism of action, and the preclinical and clinical data associated with its use in targeted cancer therapy.

Core Concepts

This compound is a critical component of next-generation ADCs, combining a potent cytotoxic payload with a cleavable linker system designed for targeted delivery to cancer cells. This drug-linker is a key feature of the investigational ADC, SHR-A1811, which also includes the humanized anti-HER2 monoclonal antibody, trastuzumab.

Chemical Structure and Properties:

-

Payload: Exatecan is a highly potent, water-soluble derivative of camptothecin that acts as a DNA topoisomerase I inhibitor.[1][2] Its chemical formula is C₂₄H₂₂FN₃O₄.

-

Linker: The linker consists of a maleimidocaproyl (MC) group, followed by a tetrapeptide sequence—Glycine-Glycine-Phenylalanine-Glycine (Gly-Gly-Phe-Gly)—and a cyclopropane moiety. This peptide sequence is designed to be stable in circulation and cleaved by lysosomal enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3]

-

Full Drug-Linker: The complete structure, this compound, has the molecular formula C₅₅H₆₀FN₉O₁₃ and a molecular weight of 1074.12 g/mol .[4] Its associated CAS number is 2414254-51-4.[4]

Mechanism of Action

The therapeutic effect of an ADC containing this compound is initiated by the targeted delivery of the Exatecan payload to cancer cells.

Cellular Uptake and Payload Release

The workflow for the delivery and activation of the Exatecan payload is as follows:

References

An In-Depth Technical Guide to the Core Mechanism of Action of SHR-A1811

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR-A1811 is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors. This document provides a comprehensive technical overview of SHR-A1811's core mechanism of action, detailing its molecular components, cellular interactions, and the cytotoxic effects of its payload. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided to facilitate a deeper understanding and further research in the field.

Introduction

Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. SHR-A1811 is a third-generation ADC that builds upon the successes of its predecessors by optimizing the antibody, linker, and payload to achieve a favorable therapeutic index.[1][2] It is composed of three key components: the humanized anti-HER2 monoclonal antibody trastuzumab, a cleavable peptide linker, and a potent topoisomerase I inhibitor payload, SHR169265.[2][3] This guide will dissect each of these components and their collective mechanism of action.

Molecular Composition of SHR-A1811

The efficacy and safety profile of SHR-A1811 are intrinsically linked to the specific design of its constituent parts.

Antibody: Trastuzumab

The targeting moiety of SHR-A1811 is trastuzumab, a well-characterized humanized IgG1 monoclonal antibody that binds to the extracellular domain of the human epidermal growth factor receptor 2 (HER2).[3] HER2 is overexpressed in a variety of solid tumors, including a significant subset of breast, gastric, and non-small cell lung cancers, making it an ideal target for directed therapy.

Linker: Cleavable Tetrapeptide

SHR-A1811 utilizes a maleimide glycyn-glycyn-phenylalanyn-glycyn (GGFG) peptide linker.[4] This linker is designed to be stable in the systemic circulation, preventing the premature release of the cytotoxic payload.[4] Upon internalization of the ADC into the target cancer cell, the linker is cleaved by lysosomal proteases, specifically cathepsin B, which is often upregulated in tumor cells.[5]

Payload: SHR169265 (Exatecan Derivative)

The cytotoxic agent in SHR-A1811 is SHR169265, a potent derivative of exatecan, which is a topoisomerase I inhibitor.[3][6] SHR169265, also chemically identified as (αR)-Cyclopropaneacetamide-Exatecan, is designed for high membrane permeability, which contributes to a significant bystander effect.[6][7] The drug-to-antibody ratio (DAR) of SHR-A1811 is optimized to 6, balancing efficacy with a manageable safety profile.[3]

Core Mechanism of Action

The mechanism of action of SHR-A1811 can be delineated into a multi-step process, from systemic administration to the induction of cancer cell death.

-

Target Binding: Following intravenous administration, SHR-A1811 circulates in the bloodstream and selectively binds to HER2-expressing tumor cells via its trastuzumab component.

-

Internalization: Upon binding, the SHR-A1811-HER2 complex is internalized by the tumor cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC complex fuses with a lysosome. Inside the acidic environment of the lysosome, cathepsin B and other proteases cleave the GGFG linker, liberating the active payload, SHR169265.[5]

-

Topoisomerase I Inhibition: The released SHR169265 diffuses from the lysosome into the cytoplasm and subsequently enters the nucleus. In the nucleus, it binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks that are transiently created by the enzyme during DNA replication and transcription.[8][]

-

DNA Damage and Apoptosis: The accumulation of these stalled topoisomerase I-DNA complexes leads to the formation of double-strand DNA breaks, activation of the DNA damage response pathway, and ultimately, programmed cell death (apoptosis).[8]

-

Bystander Effect: Due to its high membrane permeability, SHR169265 can diffuse out of the target cancer cell and into neighboring tumor cells, including those that may have low or no HER2 expression. This "bystander effect" enhances the anti-tumor activity of SHR-A1811, particularly in heterogeneous tumors.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SHR-A1811.

Table 1: Preclinical Cytotoxicity of SHR169265

| Cell Line | HER2 Status | IC50 (nM) of SHR169265 |

| SK-BR-3 | High | 2.31[6] |

| U87MG | Not specified | 8.11[6] |

| MDA-MB-468 | Negative | 0.28 (in co-culture)[7] |

Table 2: Clinical Efficacy of SHR-A1811 (Phase I/II Trials)

| Tumor Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| HER2-Positive Breast Cancer | Heavily Pretreated | 79.1%[10] | 20 months[10] |

| HER2-Low Breast Cancer | Heavily Pretreated | 62.0%[10] | Not Reported |

| HER2-Mutant NSCLC | Previously Treated | 74.5%[6] | 11.5 months[6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of ADCs like SHR-A1811.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the IC50 of an ADC in a monoculture system.[1][11]

Materials:

-

Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

96-well flat-bottom plates

-

SHR-A1811 or SHR169265

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of SHR-A1811 or SHR169265 in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include untreated control wells.

-

Incubate the plate for 72-96 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.

Bystander Effect Co-Culture Assay

This protocol is designed to assess the ability of an ADC's payload to kill neighboring antigen-negative cells.[1][12]

Materials:

-

HER2-positive cell line (e.g., SK-BR-3)

-

HER2-negative cell line stably expressing a fluorescent protein (e.g., MDA-MB-468-GFP)

-

96-well black, clear-bottom plates

-

SHR-A1811

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Seed the HER2-positive and HER2-negative-GFP cells together in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate, keeping the total cell number constant. Include control wells with only HER2-negative-GFP cells.

-

Incubate for 24 hours to allow attachment.

-

Treat the cells with a concentration of SHR-A1811 that is highly cytotoxic to the HER2-positive cells but has low activity against the HER2-negative cells in monoculture.

-

Incubate for 96-120 hours.

-

Measure the fluorescence of the GFP-expressing cells using a plate reader or by imaging.

-

Compare the viability of the HER2-negative-GFP cells in the co-culture to the monoculture control to determine the extent of the bystander effect.

In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the anti-tumor efficacy of SHR-A1811 in a mouse model.[13][14]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

HER2-positive human breast cancer cells (e.g., BT-474)

-

Matrigel

-

SHR-A1811

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 5 x 10^6 BT-474 cells mixed with Matrigel into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer SHR-A1811 intravenously at a specified dose and schedule (e.g., 5 mg/kg, once every 3 weeks). The control group receives a vehicle control.

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health.

-

Continue treatment and monitoring for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathway of Topoisomerase I Inhibition

The payload of SHR-A1811, an exatecan derivative, induces cytotoxicity by interfering with the fundamental process of DNA replication and transcription.

The collision of a replication fork with the trapped topoisomerase I-DNA complex is a critical event that converts a single-strand break into a lethal double-strand break.[8] This triggers the DNA Damage Response (DDR) cascade, involving the activation of kinases such as ATR and ATM.[15] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. The potency of exatecan derivatives suggests a high efficiency in inducing this cascade, leading to robust anti-tumor activity.[15]

Conclusion

SHR-A1811 represents a highly engineered antibody-drug conjugate with a multifaceted mechanism of action that leverages HER2 targeting, a stable yet cleavable linker, and a potent topoisomerase I inhibitor with a strong bystander effect. The preclinical and clinical data to date underscore its potential as a significant therapeutic option for patients with HER2-expressing cancers. A thorough understanding of its core mechanism, as detailed in this guide, is crucial for its continued development, optimization of clinical use, and the design of future generations of ADCs.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles [pubmed.ncbi.nlm.nih.gov]

- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. youtube.com [youtube.com]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a potent drug-linker used in the development of antibody-drug conjugates (ADCs). Due to the proprietary nature of many ADC components, publicly available data is limited. This guide synthesizes the existing information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction

This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises the potent topoisomerase I inhibitor, exatecan, linked via a cleavable peptide sequence (Gly-Gly-Phe-Gly) and a cyclopropane moiety to a maleimide-caproyl (MC) linker for antibody conjugation. The solubility of this drug-linker is a critical parameter influencing the drug-to-antibody ratio (DAR), stability, and overall manufacturability of the resulting ADC.

Exatecan itself is a water-soluble derivative of camptothecin, which suggests that the drug-linker conjugate may possess some degree of aqueous solubility. The peptide linker, containing hydrophilic glycine residues, is also intended to improve the overall water solubility of the conjugate. However, the hydrophobic nature of the phenylalanine residue and the exatecan payload can present solubility challenges.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₅H₆₀FN₉O₁₃ | [1] |

| Molecular Weight | 1074.12 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| CAS Number | 2414254-51-4 | [3] |

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited to organic solvents, primarily dimethyl sulfoxide (DMSO).

| Solvent | Concentration | Conditions | Source |

| DMSO | 100 mg/mL (93.10 mM) | Requires ultrasonication. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. | [3][4] |

| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (2.33 mM) | A clear solution was obtained by first dissolving in DMSO (25.0 mg/mL), then mixing with PEG300, Tween-80, and saline. | [5] |

No quantitative data is publicly available for the solubility of this specific drug-linker in other common laboratory solvents such as ethanol, or in aqueous buffers at various pH values. The parent compound, exatecan, is described as a water-soluble derivative of camptothecin, suggesting the potential for some aqueous solubility of the conjugate.

Experimental Protocols for Solubility Determination

To address the lack of comprehensive public data, the following detailed protocols are provided for determining the solubility of this compound in a laboratory setting. These protocols are based on established methods for solubility assessment of small molecules and antibody-drug conjugates.

Kinetic Solubility Assay by Nephelometry

This high-throughput method is used to determine the kinetic solubility of a compound by measuring light scattering from precipitated particles.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader with a light scattering module

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate in triplicate.

-

Add Buffer: Add the desired aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final test concentrations.

-

Mix and Incubate: Mix the contents of the wells thoroughly using a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).

-

Measure Light Scattering: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.

Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, which is a more definitive measure.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS at different pHs, ethanol)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Solubility Calculation: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that solvent.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the handling and analysis of this compound.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Factors Influenced by Drug-Linker Solubility.

Conclusion

References

SHR-A1811: A Technical Overview of a Novel HER2-Targeting Antibody-Drug Conjugate

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

SHR-A1811 is a third-generation, HER2-directed antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of a range of HER2-expressing solid tumors.[1] Developed by Shanghai Hengrui Pharmaceutical Co., Ltd., this novel agent is engineered with a favorable pharmacokinetic profile and a potent anti-tumor effect, even in tumors with low HER2 expression.[2][3] SHR-A1811's design incorporates the monoclonal antibody trastuzumab, a stable and cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[2] A key design feature is its optimized drug-to-antibody ratio (DAR) of approximately 6, which aims to balance efficacy and safety.[2][4] Preclinical and extensive clinical studies have shown SHR-A1811 to have a manageable safety profile and robust anti-tumor activity in heavily pretreated patient populations across various cancer types, including breast, gastric, colorectal, and non-small cell lung cancer.[1][2]

Molecular Composition and Design

SHR-A1811 is a complex molecule meticulously designed for targeted drug delivery. Its structure consists of three primary components:

-

Monoclonal Antibody: Trastuzumab, a well-characterized humanized IgG1 monoclonal antibody that binds to the extracellular domain of the HER2 receptor.[2]

-

Payload: SHR169265, a novel and potent topoisomerase I inhibitor. This payload was specifically designed for improved membrane permeability, strong cytotoxicity, and faster systemic clearance compared to deruxtecan's payload, DXd.[2][5]

-

Linker: A stable, cleavable peptide-based linker designed to securely attach the payload to the antibody in circulation and release it efficiently within the target tumor cells.[2][6] This linker contributes to the high plasma stability of the ADC, with less than 2% of the payload released in human plasma after 21 days.[7]

A critical aspect of SHR-A1811's design is its drug-to-antibody ratio (DAR) of approximately 6.[2][4] This was optimized to provide a balance between potent anti-tumor efficacy and a favorable safety profile, distinguishing it from other HER2-targeting ADCs like T-DXd, which has a DAR of 8.[2][4]

Mechanism of Action

The therapeutic action of SHR-A1811 is a multi-step process designed to selectively destroy cancer cells expressing the HER2 receptor.

-

Target Binding: SHR-A1811 circulates in the bloodstream and selectively binds to HER2 receptors on the surface of tumor cells.

-

Internalization: Following binding, the ADC-receptor complex is internalized into the cell via endocytosis.

-

Payload Release: Inside the cell, the complex is trafficked to the lysosome, where enzymes cleave the linker, releasing the active payload, SHR169265.[2]

-

Induction of Apoptosis: The released SHR169265 payload inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[2]

-

Bystander Effect: A key feature of SHR-A1811 is its potent bystander killing effect. The highly permeable SHR169265 payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status.[2][4] This is particularly advantageous in heterogenous tumors.

Preclinical Development

A series of preclinical studies were conducted to establish the pharmacologic profile and anti-tumor activity of SHR-A1811.

In Vitro Studies

SHR-A1811 demonstrated HER2-dependent growth inhibition across a variety of breast and gastric cancer cell lines.[2][7] The payload, SHR169265, showed approximately three times more potent cell-killing activity than a DXd analog.[7] Furthermore, SHR169265 exhibited about five times higher membrane permeability, which is consistent with the observed strong bystander effect.[7] In a co-culture system of HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cells, SHR-A1811 effectively killed both cell types, with an IC50 of 0.28 nM on the HER2-negative cells.[7]

In Vivo Animal Studies

In multiple mouse xenograft models with varying levels of HER2 expression (high, moderate, and low), SHR-A1811 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[2][5] Its anti-tumor activity was found to be at least comparable to a synthesized T-DXd biosimilar.[2]

Preclinical Safety and Pharmacokinetics

SHR-A1811 exhibited a favorable pharmacokinetic profile with good stability in the plasma of different species.[2] Toxicology studies in cynomolgus monkeys established a highest non-severely toxic dose (HNSTD) of 40 mg/kg, with the thymus identified as the main target organ.[2][5] Notably, no deaths or lung lesions were observed at doses up to 70 mg/kg over 42 days, suggesting a better safety profile concerning interstitial lung disease (ILD) compared to some other ADCs.[7]

Clinical Development

SHR-A1811 has been evaluated in numerous clinical trials across a wide range of solid tumors, demonstrating significant clinical activity.

Phase I First-in-Human Trial (NCT04446260)

This global, multicenter, first-in-human study enrolled 391 heavily pretreated patients with advanced HER2-expressing or -mutated solid tumors.[1] The trial evaluated escalating doses from 1.0 mg/kg to 8.0 mg/kg administered intravenously every 3 weeks.[1] The recommended Phase II dose was determined to be 4.8 or 6.4 mg/kg for different tumor types.[8][9]

Table 1: Efficacy Results from Phase I Trial (NCT04446260) [1][8]

| Patient Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |

| HER2-Positive Breast Cancer | 136 | 79.1% | 20.0 months | 23.6 months |

| HER2-Low Breast Cancer | 110 | 62.0% | 11.0 months | 12.2 months |

| Non-Breast Solid Tumors | 145 | 40.0% | 3.4 - 8.5 months | 15.2 months |

| All Patients | 307 | 59.9% | Not Reported | Not Reported |

Table 2: Key Safety Findings from Phase I Trial (NCT04446260) [1][8]

| Adverse Event (AE) | Any Grade | Grade ≥3 |

| Any Treatment-Related AE (TRAE) | 98.2% | 63.2% |

| Decreased Neutrophil Count | Not Reported | 38.8% |

| Anemia | 46.5% | Not Reported |

| Decreased White Blood Cell Count | Not Reported | 22.8% |

| Nausea | 48.2% | Not Reported |

| Alopecia | 40.2% | 0.0% |

| Interstitial Lung Disease (ILD) | 2.6% | 0.8% (Grade 3) |

HORIZON-Lung Study in NSCLC (NCT04818333)

This Phase 1/2 study evaluated SHR-A1811 in patients with pretreated, advanced HER2-mutant non-small cell lung cancer (NSCLC).[10][11]

Table 3: Efficacy in HER2-Mutant NSCLC (HORIZON-Lung) [4][10]

| Metric | Result |

| Objective Response Rate (ORR) | 74.5% |

| Median Progression-Free Survival (PFS) | 11.5 months |

| 12-month PFS Rate | 48.6% |

| Median PFS (with brain metastases) | 11.3 months |

| 12-month Overall Survival (OS) Rate | 88.2% |

The incidence of ILD was notably low at 8.5%, with only one case of grade 3 ILD.[4]

Neoadjuvant Trials in Breast Cancer

-

HR+/HER2-Low Breast Cancer (NCT05911958): This Phase II study is evaluating SHR-A1811 as a neoadjuvant treatment.[12][13] In the first stage with 35 patients, the ORR was 74.3%.[12] All patients experienced a TRAE, with grade 3 or higher TRAEs occurring in 39.4% of patients, most commonly neutropenia and leukopenia.[13]

-

FASCINATE-N in HER2+ Breast Cancer (NCT05582499): This Phase II trial compared neoadjuvant SHR-A1811 monotherapy, SHR-A1811 plus pyrotinib, and standard chemotherapy.[14] The pathological complete response (pCR) rates were similar across all three arms (63.2%, 62.5%, and 64.4%, respectively), indicating high efficacy for the ADC-based regimens.[14]

Experimental Protocols

Detailed experimental protocols are critical for the replication and interpretation of research findings.

Preclinical Study Workflow

-

Bystander Killing Effect Assay: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells were co-cultured and treated with 10 nM of the ADC for 5 days. Cell numbers were then analyzed to determine the killing effect on the HER2-negative population.[2]

-

Cynomolgus Monkey Toxicology Study: SHR-A1811 was administered intravenously every 3 weeks for a total of 5 doses. Clinical signs, body weight, food consumption, and clinical pathology were monitored. Blood samples were collected to measure concentrations of the ADC, total antibody, and free payload.[2]

Clinical Trial Protocol: Phase I Dose Escalation (NCT04446260)

References

- 1. onclive.com [onclive.com]

- 2. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]

- 4. mediamedic.co [mediamedic.co]

- 5. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cancernetwork.com [cancernetwork.com]

- 13. ascopubs.org [ascopubs.org]

- 14. targetedonc.com [targetedonc.com]

A Comprehensive Technical Guide to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a sophisticated drug-linker conjugate developed for use in antibody-drug conjugates (ADCs). This document covers its molecular characteristics, mechanism of action, and available experimental data, offering valuable insights for its application in targeted cancer therapy.

Core Molecular Characteristics

This compound is an advanced agent-linker conjugate that combines a potent cytotoxic payload, Exatecan, with a cleavable peptide linker system.[1] The linker incorporates a maleimidocaproyl (MC) group, a tetrapeptide sequence (Gly-Gly-Phe-Gly), and a distinctive (R)-cyclopropane moiety.[2] This entire system is designed to be attached to a monoclonal antibody, creating an ADC that selectively delivers the cytotoxic agent to tumor cells. The payload, Exatecan, is a potent inhibitor of DNA Topoisomerase I.[1][3]

The quantitative physicochemical properties of the molecule are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅₅H₆₀FN₉O₁₃ | [2][4] |

| Molecular Weight | 1074.12 g/mol | [2][5] |

| CAS Number | 2414254-51-4 | [1] |

| Synonyms | SHR-A1811 Drug-linker | [1] |

Mechanism of Action

The therapeutic strategy of an ADC based on this drug-linker relies on targeted delivery and controlled release of the Exatecan payload. The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell. Once inside, the linker is designed to be cleaved within the lysosomal compartment, releasing the Exatecan payload. The freed Exatecan then translocates to the nucleus, where it inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.[2] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cell.[2]

In Vitro and In Vivo Data

While specific preclinical data for ADCs using the exact this compound linker is proprietary, data from related Exatecan-based ADCs provide insight into its potential potency and efficacy.

Table 2: Biological Activity of Exatecan and Related Conjugates

| Parameter | Value | Cell Line / Model | Notes | Reference |

| Exatecan IC₅₀ | 2.2 µM | N/A | Inhibition of DNA Topoisomerase I enzyme | [1][3] |

| IgG(8)-EXA IC₅₀ | 0.41 ± 0.05 nM | SK-BR-3 (HER2+) | Cytotoxicity of a HER2-targeting Exatecan ADC | [6] |

| IgG(8)-EXA IC₅₀ | > 30 nM | MDA-MB-468 (HER2-) | Demonstrates target specificity | [6] |

| In Vivo Efficacy | Partial Response | Human Tumor Xenografts | Favorable toxicity with mild diarrhea | [7][8] |

Experimental Protocols

The following sections outline generalized protocols relevant to the synthesis and evaluation of Exatecan-based ADCs.

4.1. Synthesis of the Drug-Linker Conjugate

The synthesis of this compound is a multi-step process requiring precise control over chemical reactions to ensure purity and stereochemistry.[2]

-

Step 1: Peptide Synthesis: The tetrapeptide linker (Gly-Gly-Phe-Gly) is typically assembled using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a solid resin support.

-

Step 2: Cyclopropane Moiety Introduction: The (R)-cyclopropane group is incorporated into the linker structure. This step is critical for the linker's conformational properties and may involve specialized cyclopropanation reactions.[2]

-

Step 3: Conjugation with Exatecan: The fully assembled linker is covalently coupled to the Exatecan payload. This reaction often utilizes specific coupling agents to form a stable bond, yielding the final drug-linker molecule.[2]

-

Step 4: Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity before its conjugation to an antibody.[9]

4.2. In Vitro Cytotoxicity Assay

This protocol is used to determine the potency (e.g., IC₅₀ value) of an ADC against cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[6]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, or vehicle control.

-

Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis: The results are normalized to the vehicle control, and the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

4.3. Topoisomerase I Inhibition Pathway

Exatecan's mechanism of action centers on the disruption of the DNA replication machinery by targeting Topoisomerase I (Top1).

The Top1 enzyme initiates a catalytic cycle by cleaving one strand of the DNA double helix, forming a transient covalent complex. This allows the DNA to unwind and relieve supercoiling. After rotation, Top1 re-ligates the cleaved strand. Exatecan intercalates into the Top1-DNA complex, stabilizing it and preventing the re-ligation step. This stalled complex becomes a roadblock for the DNA replication fork, leading to the formation of irreversible double-strand breaks and subsequent activation of apoptotic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of Exatecan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of exatecan and its derivatives, potent topoisomerase I inhibitors with significant applications in oncology. The document details synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and visualizes the compound's mechanism of action and the typical drug development workflow.

Introduction to Exatecan and its Derivatives

Exatecan (DX-8951) is a water-soluble analog of camptothecin (CPT), a natural pentacyclic alkaloid.[1] Like other CPT derivatives, exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[2][4]

The development of exatecan and its derivatives has been driven by the need to overcome the limitations of earlier camptothecins, such as poor water solubility and the instability of the active lactone ring.[5][6] Furthermore, exatecan derivatives have emerged as critical payloads in the design of antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic agent to tumor cells.[7][8] Deruxtecan, a derivative of exatecan, is a key component of the highly successful ADC, trastuzumab deruxtecan.[7]

This guide will delve into the synthetic pathways leading to exatecan mesylate and other key derivatives, providing a foundation for researchers engaged in the discovery and development of novel anticancer therapeutics.

General Synthetic Strategies

The synthesis of exatecan derivatives generally involves a convergent approach, where key heterocyclic intermediates are prepared separately and then condensed to form the final hexacyclic core.[9][10] The synthesis of exatecan mesylate, a common salt form of the drug, serves as a representative example of the synthetic strategies employed.

A common route involves the preparation of a key intermediate, a substituted amino-tetralone, which is then condensed with a tricyclic pyrano-indolizine derivative.[1][2] Modifications to the aromatic A-ring and the heterocyclic E-ring of the camptothecin scaffold are common strategies to modulate the physicochemical and pharmacological properties of the resulting derivatives.[6][11]

Experimental Protocols

Synthesis of Exatecan Mesylate

The following is a representative multi-step synthesis for exatecan mesylate, compiled from various sources.[1][2][9]

Step 1: Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (III)

-

Reaction: Friedel-Crafts acylation of 2-fluorotoluene (I) with succinic anhydride (II).

-

Reagents: 2-fluorotoluene, succinic anhydride, aluminum chloride (AlCl₃).

-

Procedure: To a cooled suspension of AlCl₃ in a suitable solvent (e.g., dichloromethane), add succinic anhydride followed by the dropwise addition of 2-fluorotoluene. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with ice-water and the product is extracted.

Step 2: Synthesis of 4-(4-fluoro-3-methylphenyl)butanoic acid (IV)

-

Reaction: Reduction of the ketone in (III).

-

Reagents: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (III), Palladium on carbon (Pd/C), Hydrogen (H₂).

-

Procedure: Compound (III) is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a Pd/C catalyst.

Step 3: Synthesis of methyl 4-(4-fluoro-3-methylphenyl)butanoate (V)

-

Reaction: Esterification of the carboxylic acid (IV).

-

Reagents: 4-(4-fluoro-3-methylphenyl)butanoic acid (IV), Methanol (MeOH), Thionyl chloride (SOCl₂).

-

Procedure: Compound (IV) is refluxed in methanol in the presence of a catalytic amount of SOCl₂.

Step 4: Synthesis of methyl 4-(4-fluoro-2-nitro-5-methylphenyl)butanoate (VI)

-

Reaction: Nitration of the aromatic ring of (V).

-

Reagents: methyl 4-(4-fluoro-3-methylphenyl)butanoate (V), Nitrating agent (e.g., KNO₃/H₂SO₄).

-

Procedure: Compound (V) is carefully added to a cold nitrating mixture and stirred until the reaction is complete.

Step 5: Synthesis of 4-(4-fluoro-2-nitro-5-methylphenyl)butanoic acid (VII)

-

Reaction: Hydrolysis of the methyl ester (VI).

-

Reagents: methyl 4-(4-fluoro-2-nitro-5-methylphenyl)butanoate (VI), Base (e.g., NaOH).

-

Procedure: Compound (VI) is hydrolyzed using a solution of sodium hydroxide in a mixture of water and a co-solvent like methanol.

Step 6: Synthesis of 6-fluoro-5-methyl-8-nitro-3,4-dihydronaphthalen-1(2H)-one (VIII)

-

Reaction: Intramolecular Friedel-Crafts acylation (cyclization).

-

Reagents: 4-(4-fluoro-2-nitro-5-methylphenyl)butanoic acid (VII), Polyphosphoric acid (PPA).

-

Procedure: Compound (VII) is heated in polyphosphoric acid to induce cyclization.

Step 7: Synthesis of 8-amino-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine (XI)

-

Reaction: Reduction of the nitro group and ketone, followed by further transformations. This is a multi-step process involving reduction of the tetralone (VIII), dehydration, and subsequent reduction of the double bond and nitro group.[2] The amino group is often protected during these steps.

Step 8: Condensation to form the hexacyclic core

-

Reaction: Condensation of the amino-tetralone derivative with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione).[9]

-

Reagents: The amino-tetralone derivative (e.g., EXA-aniline), EXA-trione, pyridinium p-toluenesulfonate (PPTS), toluene, o-cresol.

-

Procedure: The reactants are heated in toluene containing o-cresol with PPTS as a catalyst.[9]

Step 9: Deprotection and salt formation

-

Reaction: Removal of any protecting groups and formation of the mesylate salt.

-

Reagents: The protected exatecan precursor, methanesulfonic acid (MsOH).

-

Procedure: The precursor is treated with methanesulfonic acid to yield exatecan mesylate.[9] The diastereomers are then separated, often by fractional crystallization.[1]

Quantitative Data and Structure-Activity Relationships

The potency of exatecan derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines and in vivo tumor growth inhibition studies. The following tables summarize representative quantitative data.

Table 1: In Vitro Cytotoxicity of Exatecan Derivatives

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Exatecan | A-549 (Lung) | - | [8] |

| Exatecan | MDA-MB-231 (Breast) | - | [8] |

| Derivative 9c | NCI-H446 (SCLC) | <10 | [12] |

| Derivative 9c | H69 (SCLC) | <10 | [12] |

| Derivative 9c | H69AR (Drug-resistant SCLC) | <10 | [12] |

| Derivative 11b | RM-1 (Mouse Prostate) | 48.27 | [8][13] |

| Topotecan | Various | - | [12] |

Note: Specific IC₅₀ values for Exatecan were not provided in the cited abstract, but it is established as a potent inhibitor.

Table 2: In Vivo Antitumor Efficacy of Exatecan Derivatives

| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (%) | Reference |

| Derivative 9c | NCI-H446/Irinotecan resistant | 3 mg/kg | 93.42 | [11][12] |

| Derivative 9c | NCI-H446/EP resistant | 3 mg/kg | 84.46 | [11][12] |

| Derivative 11b | RM-1 (Mouse Prostate) | 9 mg/kg | 44.9 | [8][13] |

Structure-activity relationship (SAR) studies on camptothecin analogs have revealed several key insights:

-

A-ring substitution: Modifications at the 7, 9, 10, and 11 positions can significantly impact potency and solubility.[11]

-

E-ring integrity: The closed lactone E-ring is essential for activity.

-

20-hydroxyl group: The (S)-configuration at the 20-hydroxyl group is crucial for potent topoisomerase I inhibition. Esterification at this position can create prodrugs with altered properties.[8]

Visualizations

Signaling Pathway of Topoisomerase I Inhibition by Exatecan

Caption: Mechanism of action of exatecan as a topoisomerase I inhibitor.

Generalized Drug Development Workflow for a Topoisomerase I Inhibitor

Caption: A typical workflow for the development of a topoisomerase I inhibitor.

Conclusion

The chemical synthesis of exatecan and its derivatives is a dynamic field of research with significant implications for the development of novel cancer therapies. The synthetic routes, while complex, offer multiple points for modification, allowing for the fine-tuning of the pharmacological properties of these potent topoisomerase I inhibitors. The continued exploration of new derivatives, particularly in the context of antibody-drug conjugates, holds great promise for improving the therapeutic index and overcoming drug resistance in oncology. This guide provides a foundational understanding for researchers to build upon in their efforts to advance this important class of anticancer agents.

References

- 1. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives [mdpi.com]

- 8. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 10. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives against drug-resistant small-cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Bystander Effect of Exatecan ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the bystander effect mediated by exatecan-based Antibody-Drug Conjugates (ADCs). Understanding this phenomenon is critical for the rational design and optimization of next-generation ADCs aimed at overcoming tumor heterogeneity and enhancing therapeutic efficacy.

Introduction to the Bystander Effect in ADCs

The bystander effect is a crucial mechanism of action for many antibody-drug conjugates, where the cytotoxic payload delivered to a target cancer cell can diffuse and kill neighboring tumor cells, irrespective of their antigen expression status.[1][2] This is particularly significant in solid tumors characterized by heterogeneous antigen expression, a common mechanism of drug resistance.[3][4] By extending the cytotoxic activity beyond the initially targeted cells, the bystander effect can lead to a more profound and durable anti-tumor response.[5]

Exatecan and its Derivatives: Potent Topoisomerase I Inhibitors

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin.[6] It functions as a topoisomerase I inhibitor.[7][8] Topoisomerase I is a nuclear enzyme essential for relaxing torsional stress in DNA during replication and transcription.[8][9] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[6][9] When a replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[8][9]

Derivatives of exatecan, such as deruxtecan (DXd), have been developed as highly potent payloads for ADCs.[8][10] These derivatives often exhibit physicochemical properties, such as membrane permeability, that are optimized to facilitate a robust bystander effect.[2][11]

Mechanism of the Exatecan ADC Bystander Effect

The bystander effect of exatecan ADCs is a multi-step process:

-

Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.[2][]

-

Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. The linker connecting the antibody to the exatecan payload is designed to be cleaved by lysosomal enzymes, such as cathepsins.[2][13] This releases the active exatecan payload into the cytoplasm.

-

Intracellular Cytotoxicity: The released exatecan payload can then exert its cytotoxic effect by inhibiting topoisomerase I in the nucleus of the target cell.[7][8]

-

Payload Diffusion and Bystander Killing: A key feature of exatecan and its derivatives is their ability to cross cell membranes.[2][11] This allows the released payload to diffuse out of the target antigen-positive cell and into the surrounding tumor microenvironment.[13] Neighboring cells, including antigen-negative cancer cells, can then take up the diffused payload, leading to their death.[1][2] This diffusion and subsequent killing of adjacent cells is the essence of the bystander effect.[1]

Several factors influence the efficiency of the bystander effect, including:

-

Payload Properties: The lipophilicity and membrane permeability of the exatecan derivative are critical for its ability to diffuse across cell membranes.[11]

-

Linker Stability: The linker must be stable in circulation to prevent premature payload release but efficiently cleaved within the tumor microenvironment or inside the target cell.[2]

-

Tumor Microenvironment: The density of tumor cells and the composition of the extracellular matrix can impact the diffusion of the payload.

Quantitative Analysis of the Bystander Effect

The potency of exatecan and the bystander effect of exatecan-based ADCs have been quantified in various studies. The following tables summarize key quantitative data.

| Payload | Cell Line | Parameter | Value | Reference |

| Exatecan | - | IC50 (Topoisomerase I inhibition) | 1.906 µM | [7] |

| T-exatecan | HCC1954 | IC50 (Cytotoxicity) | 1.0 nM | [14] |

| T-DXd | HCC1954 | IC50 (Cytotoxicity) | 1.4 nM | [14] |

| T-SN-38 | HCC1954 | IC50 (Cytotoxicity) | ~10-fold less potent than T-exatecan and T-DXd | [14] |

Table 1: In Vitro Potency of Exatecan and Related ADC Payloads.

| ADC | Antigen-Positive Cells | Antigen-Negative Cells | Observation | Reference |

| DS-8201 (T-DXd) | SKBR3 (HER2+) | MCF7 (HER2-) | DS-8201 treatment led to the death of HER2-negative MCF7 cells in the presence of SKBR3 cells. | [1] |

| T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | T-DM1 did not affect MCF7 viability under similar conditions. | [1] |

| DS-8201 (T-DXd) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | T-DXd was effective in killing both HER2+ and neighboring HER2- cells. | [2] |

| T-VEd9 (Exatecan derivative) | NCI-N87 | MDA-MB-231/GFP | T-VEd9 killed both antigen-positive and antigen-negative cells, demonstrating a bystander effect. | [15] |

Table 2: Summary of In Vitro Bystander Effect Studies with Exatecan-based ADCs.

Experimental Protocols for Assessing the Bystander Effect

Several in vitro and in vivo models are employed to investigate the bystander effect of ADCs.

In Vitro Co-culture Assay

This assay is a cornerstone for evaluating the bystander effect.

Objective: To determine if an ADC targeting antigen-positive cells can kill neighboring antigen-negative cells.

Methodology:

-

Cell Seeding: Antigen-positive (e.g., SKBR3, HER2-positive) and antigen-negative (e.g., MCF7, HER2-negative) cells are co-seeded in a 96-well plate.[1] The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[15] Different ratios of antigen-positive to antigen-negative cells can be used to assess the dependency of the bystander effect on the number of target cells.[16]

-

ADC Treatment: The co-culture is treated with the ADC of interest at various concentrations. A negative control ADC with a non-permeable payload (e.g., T-DM1) is often included for comparison.[1]

-

Incubation: The plate is incubated for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 48-72 hours).[14]

-

Analysis: The viability of the antigen-negative cells is assessed. This can be done through:

-

Fluorescence Microscopy: Visually inspecting the reduction in the number of fluorescently labeled antigen-negative cells.[15]

-

Flow Cytometry: Quantifying the percentage of viable and apoptotic fluorescent cells.[17]

-

Live-cell Imaging and Impedance Measurements: Real-time monitoring of cell death.[1]

-

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released into the extracellular medium.

Objective: To assess whether the medium from ADC-treated antigen-positive cells can induce cytotoxicity in antigen-negative cells.

Methodology:

-

Treatment of Antigen-Positive Cells: Antigen-positive cells are cultured and treated with the ADC.

-

Collection of Conditioned Medium: After a suitable incubation period, the culture medium, which now potentially contains the released payload, is collected.[1]

-

Treatment of Antigen-Negative Cells: The conditioned medium is transferred to a culture of antigen-negative cells.[1]

-

Analysis: The viability of the antigen-negative cells is measured after incubation with the conditioned medium.[1] A significant reduction in viability indicates that the payload is released extracellularly and can exert a bystander effect.

3D Tumor Spheroid Model

This model more closely mimics the three-dimensional architecture and cell-cell interactions of a solid tumor.

Objective: To evaluate the penetration and bystander killing efficiency of an ADC payload in a 3D tumor model.

Methodology:

-

Spheroid Formation: Tumor spheroids are generated, often containing a mixture of antigen-positive and antigen-negative cells.[14]

-

ADC Treatment: The spheroids are treated with the ADC.

-

Analysis: After treatment, the spheroids are fixed, sectioned, and stained for markers of DNA damage (e.g., γH2A.X) or apoptosis.[14] This allows for the visualization and quantification of cell death at different depths within the spheroid, providing insight into the payload's ability to penetrate tissue and exert a bystander effect.[14]

Visualizing Key Processes

The following diagrams illustrate the signaling pathway of exatecan-induced apoptosis and a typical experimental workflow for assessing the bystander effect.

Caption: Signaling pathway of exatecan-induced apoptosis.

Caption: Workflow for an in vitro co-culture bystander effect assay.

Conclusion

The bystander effect is a pivotal feature of exatecan-based ADCs, enabling them to overcome tumor heterogeneity and enhance their therapeutic potential. A thorough understanding of the underlying mechanisms, coupled with robust experimental evaluation using assays such as co-culture and 3D spheroid models, is essential for the successful development of next-generation ADCs. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to design and interpret studies aimed at harnessing the power of the bystander effect for more effective cancer therapies.

References

- 1. agilent.com [agilent.com]

- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Facebook [cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 13. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

An In-depth Technical Guide to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan: A Key Component of Advanced Antibody-Drug Conjugates

CAS Number: 2414254-51-4

Synonyms: SHR-A1811 Drug-linker

This technical guide provides a comprehensive overview of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a sophisticated drug-linker used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, and preclinical data, with a focus on its application in the HER2-targeting ADC, SHR-A1811.

Introduction

This compound is a state-of-the-art drug-linker conjugate designed for targeted cancer therapy. It comprises a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), a maleimide-cyclopropane conjugation moiety, and the potent cytotoxic payload, Exatecan, which is a DNA topoisomerase I inhibitor.[1][2][3] This linker system is engineered for stability in circulation and efficient, selective release of the cytotoxic payload within tumor cells.[4][5]

Physicochemical Properties and Synthesis

The molecular formula for this compound is C₅₅H₆₀FN₉O₁₃, and its molecular weight is 1074.12 g/mol . The synthesis of this drug-linker is a multi-step process that involves the solid-phase synthesis of the tetrapeptide, introduction of the cyclopropane moiety, and subsequent conjugation to the Exatecan payload.

Mechanism of Action

The therapeutic efficacy of ADCs utilizing this drug-linker stems from the targeted delivery of Exatecan to cancer cells. The general mechanism is a multi-step process:

-

Target Binding: The ADC, such as SHR-A1811, binds to a specific antigen (e.g., HER2) on the surface of tumor cells.[4]

-

Internalization: The ADC-antigen complex is internalized by the tumor cell, typically via endocytosis.

-

Lysosomal Trafficking: The complex is trafficked to the lysosome.

-

Payload Release: Within the lysosome, the Gly-Gly-Phe-Gly linker is cleaved by lysosomal proteases, such as cathepsins, releasing the Exatecan payload.[4]

-

Topoisomerase I Inhibition: The released Exatecan diffuses to the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in the cancer cell.

A significant feature of Exatecan-based ADCs is the bystander effect . The released, membrane-permeable Exatecan can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, thereby enhancing the anti-tumor activity in heterogeneous tumors.[5][6]

Preclinical Data

The following tables summarize key preclinical data for SHR-A1811, an ADC utilizing the this compound linker-drug.

In Vitro Cytotoxicity

| Cell Line | HER2 Expression | SHR-A1811 IC₅₀ (nM) | Reference ADC (T-DXd analog) IC₅₀ (nM) |

| SK-BR-3 | High | Strong | Comparable |

| JIMT-1 | Moderate | Strong | Comparable |

| Capan-1 | Low | Potent | Comparable |

| MDA-MB-468 (in co-culture with SK-BR-3) | Negative | 0.28 | Not Reported |

Data compiled from abstracts and preclinical studies of SHR-A1811.[5]

In Vivo Efficacy in Xenograft Models

| Xenograft Model | HER2 Expression | SHR-A1811 Treatment | Outcome |

| SK-BR-3 | High | Dose-dependent | Dramatic and sustained tumor growth inhibition |

| JIMT-1 | Moderate | Dose-dependent | Significant tumor growth inhibition |

| Capan-1 | Low | Dose-dependent | Tumor growth inhibition |

Data from preclinical studies of SHR-A1811 demonstrate potent anti-tumor activity across a range of HER2 expression levels.[5]

Pharmacokinetics and Stability

| Species | SHR-A1811 Half-life (Total Antibody) | Payload Release in Plasma (21 days) |

| Mouse | Not Reported | < 2% |

| Rat | Good pharmacokinetic profile | < 2% |

| Cynomolgus Monkey | Good pharmacokinetic profile | < 2% |

| Human | Favorable pharmacokinetic profile | < 2% |

SHR-A1811 exhibits high stability in plasma across different species, with minimal premature payload release.[4][5] The highest non-severely toxic dose (HNSTD) in cynomolgus monkeys was determined to be 40 mg/kg.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC like SHR-A1811.

Methodology:

-

Cell Culture: Culture HER2-positive (e.g., SK-BR-3, JIMT-1) and HER2-negative (e.g., MDA-MB-468) cancer cell lines in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC (e.g., SHR-A1811) and a reference ADC in cell culture medium. Add the diluted ADCs to the appropriate wells.

-

Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the ADC concentration and determine the IC₅₀ value using a non-linear regression model.

Bystander Effect Assay (Co-culture)

Methodology:

-

Cell Labeling (Optional): Label HER2-positive cells (e.g., SK-BR-3) and HER2-negative cells (e.g., MDA-MB-468) with different fluorescent markers for easy identification.

-

Co-culture Seeding: Seed a mixed population of HER2-positive and HER2-negative cells in 96-well plates.

-

ADC Treatment: Treat the co-cultured cells with the ADC at various concentrations.

-

Incubation: Incubate the plates for an appropriate duration (e.g., 5 days).

-

Cell Viability and Counting: Determine the viability and count of each cell population using flow cytometry or high-content imaging.

-

Data Analysis: Calculate the IC₅₀ of the ADC on the HER2-negative cell population in the co-culture system to quantify the bystander effect.[5]

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., SK-BR-3, JIMT-1) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Group Formation: Once the tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, ADC at various doses).

-

ADC Administration: Administer the ADC intravenously according to the specified dosing schedule.

-

Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition.

-

Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[4]

Plasma Stability Assay

Methodology:

-

Incubation: Incubate the ADC (e.g., at 20 µg/mL) in plasma from different species (mouse, rat, monkey, human) at 37°C for a specified period (e.g., up to 21 days).[4]

-

Sample Collection: Collect aliquots at various time points.

-

Payload Quantification: Quantify the concentration of the released payload in the plasma samples using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[4]

-

Data Analysis: Calculate the percentage of released payload relative to the total theoretical payload in the ADC at each time point to determine the stability.[4]

Conclusion

This compound is a highly promising drug-linker for the development of next-generation ADCs. Its cleavable design ensures targeted payload release, while the potent topoisomerase I inhibitor, Exatecan, provides robust anti-tumor activity and a significant bystander effect. Preclinical data from the HER2-targeting ADC, SHR-A1811, which utilizes this linker-drug, demonstrate its potential for high efficacy and a favorable safety profile. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Preliminary Efficacy of SHR-A1811: A Technical Overview for Drug Development Professionals

An In-depth Analysis of a Novel HER2-Targeting Antibody-Drug Conjugate

SHR-A1811, a third-generation antibody-drug conjugate (ADC), is emerging as a promising therapeutic agent for patients with HER2-expressing or HER2-mutated solid tumors. This technical guide synthesizes the preliminary efficacy data from key clinical trials, details the experimental protocols, and visualizes the underlying mechanisms and study designs.

Core Efficacy Data

Preliminary clinical data for SHR-A1811 demonstrates significant anti-tumor activity across a range of solid tumors, particularly in heavily pretreated patient populations. The following tables summarize the key efficacy endpoints from major clinical studies.

Table 1: Efficacy in HER2-Positive and HER2-Low Breast Cancer (SHR-A1811-I-101 Trial)[1][2]

| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |

| HER2-Positive Breast Cancer | 136 | 79.1% (95% CI, 71.2%-85.6%) | 3.0% | 76.1% | 20.0 months (95% CI, 15.1-NE) | 23.6 months (95% CI, 15.6-NE) |

| HER2-Low Breast Cancer | 110 | 62.0% (95% CI, 52.2%-71.2%) | 1.9% | 60.2% | 11.0 months (95% CI, 8.2-13.7) | 12.2 months (95% CI, 7.3-NE) |

NE: Not Evaluable

Table 2: Efficacy in Non-Breast Solid Tumors (SHR-A1811-I-101 Trial)[1][2]

| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |

| Non-Breast Solid Tumors | 145 | 40.0% (95% CI, 31.5%-49.0%) | Ranged from 3.4 to 8.5 months | 15.2 months (95% CI, 9.9-20.9) |

Table 3: Efficacy in HR+/HER2-Low Breast Cancer (Neoadjuvant Setting - NCT05911958)[3][4]

| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Pathological Complete Response (pCR) |

| HR+/HER2-Low Breast Cancer (Stage 1) | 35 (evaluable) | 74.3% | 0% |

| HR+/HER2-Low Breast Cancer (Full Cohort) | 65 (mITT) | 81.5% | 3.1% |

mITT: modified Intention-to-Treat

Table 4: Efficacy in HER2-Positive Breast Cancer (Neoadjuvant Setting - FASCINATE-N Trial)[5]

| Treatment Arm | Number of Patients (n) | Pathological Complete Response (pCR) Rate |

| SHR-A1811 Monotherapy | 87 | 63.2% |

| SHR-A1811 + Pyrotinib | 88 | 62.5% |

| PCbHP | 90 | 64.4% |

PCbHP: Nab-paclitaxel, Carboplatin, Trastuzumab, and Pertuzumab

Table 5: Efficacy in HER2-Mutant Non-Small Cell Lung Cancer (HORIZON-Lung Trial)[6][7]

| Efficacy Endpoint | Independent Review Committee (IRC) Assessment |

| Objective Response Rate (ORR) | 74.5% (95% CI, 64.4%-82.9%) |

| Disease Control Rate (DCR) | 98.9% (95% CI, 94.2%-100.0%) |

| Median Duration of Response (DoR) | 9.8 months (95% CI, 8.3-13.9) |

| Median Progression-Free Survival (PFS) | 11.5 months (95% CI, 9.7-15.2) |

Mechanism of Action and Preclinical Insights

SHR-A1811 is an antibody-drug conjugate comprising the HER2-directed monoclonal antibody trastuzumab, a cleavable linker, and a topoisomerase I inhibitor payload.[1][2] This design facilitates a potent anti-tumor effect through multiple mechanisms. Preclinical studies have highlighted the high membrane permeability and potent cytotoxicity of the payload, which contributes to a strong "bystander killing effect," where the payload can diffuse from the target cell to kill neighboring tumor cells, regardless of their HER2 expression status.[3][4] The drug-to-antibody ratio (DAR) of SHR-A1811 is optimized at 6, balancing efficacy and toxicity.[2][5][6]

Experimental Protocols of Key Clinical Trials

SHR-A1811-I-101 (NCT04446260): A Global Phase 1 First-in-Human Study

-

Study Design: This was a global, multi-center, open-label, first-in-human, phase 1 dose-escalation and dose-expansion study.[1][7][8]

-

Patient Population: Patients with HER2-expressing or mutated unresectable, advanced, or metastatic solid tumors who were refractory or intolerant to standard therapies were enrolled.[8] Key inclusion criteria included an ECOG performance status of 0 or 1.[1]

-

Dosing Regimen: SHR-A1811 was administered intravenously once every 3 weeks at doses ranging from 1.0 to 8.0 mg/kg.[8] The recommended phase 2 doses were selected as 4.8 mg/kg and 6.4 mg/kg for various tumor types.[7]

-

Endpoints: The primary endpoints were dose-limiting toxicities, safety, and the recommended phase 2 dose.[1][8] Secondary endpoints included objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS), assessed by investigators according to RECIST v1.1.

HORIZON-Lung (NCT04818333): A Phase 1/2 Study in Advanced NSCLC

-

Study Design: This was a multicenter, open-label, dose-escalation and expansion, phase 1/2 study.[9][10]

-

Patient Population: The study enrolled patients with advanced non-small cell lung cancer (NSCLC) with HER2 expression, amplification, or mutation who had previously received platinum-based chemotherapy.[9][11] Patients were required to have an ECOG performance status of 0 or 1 and at least one measurable lesion according to RECIST v1.1.[11]

-

Dosing Regimen: In the phase 2 portion, SHR-A1811 was administered intravenously at the recommended dose of 4.8 mg/kg once every 3 weeks.[12]

-

Endpoints: The primary endpoint for the phase 2 part was IRC-assessed ORR per RECIST v1.1.[12] Secondary endpoints included DCR, DoR, PFS, and overall survival (OS).[12]

Safety and Tolerability

Across the preliminary studies, SHR-A1811 has demonstrated a manageable safety profile.[1][9] The most common grade 3 or higher treatment-related adverse events (TRAEs) were hematological, including decreased neutrophil count and decreased white blood cell count.[1][7] The incidence of interstitial lung disease (ILD), a known risk with HER2-targeted ADCs, was observed to be low.[13][5][7]

Conclusion

The preliminary efficacy data for SHR-A1811 are highly encouraging, demonstrating substantial and durable responses in heavily pretreated patients with HER2-positive and HER2-low breast cancer, as well as HER2-mutant non-small cell lung cancer. The unique design of this third-generation ADC, with its highly permeable payload and optimized drug-to-antibody ratio, likely contributes to its potent anti-tumor activity and manageable safety profile. Ongoing and future pivotal studies will be critical in further defining the role of SHR-A1811 in the evolving landscape of targeted cancer therapy.

References

- 1. onclive.com [onclive.com]

- 2. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mediamedic.co [mediamedic.co]

- 5. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]

- 6. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. cancernetwork.com [cancernetwork.com]

- 13. aacrjournals.org [aacrjournals.org]

Navigating the Labyrinth of Specificity: A Technical Guide to Exatecan Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals